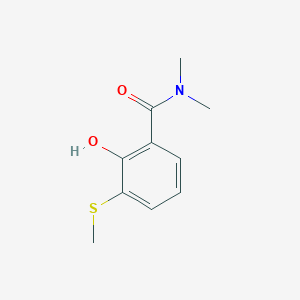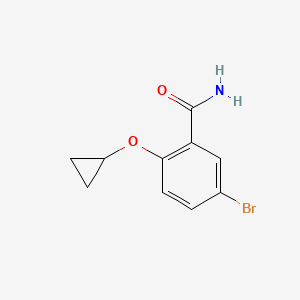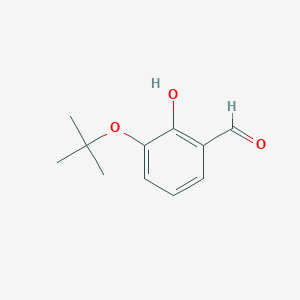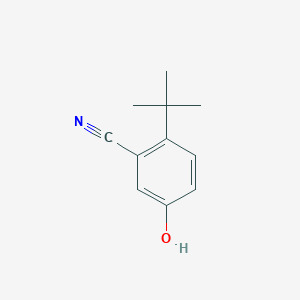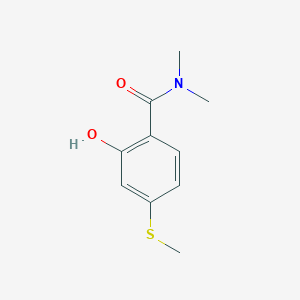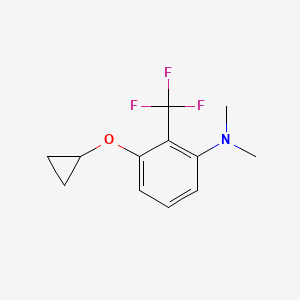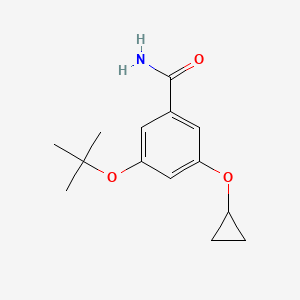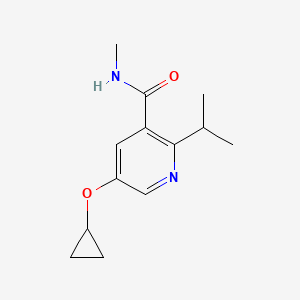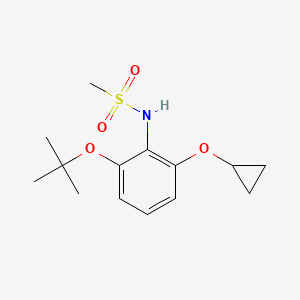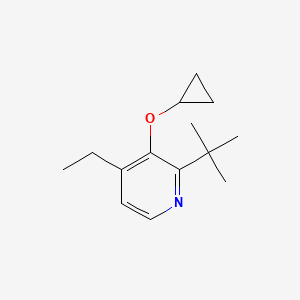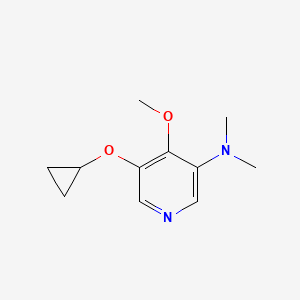
4-Cyclopropoxy-1-ethyl-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-1-ethyl-2-iodobenzene is an organic compound with the molecular formula C11H13IO It features a benzene ring substituted with an iodine atom, an ethyl group, and a cyclopropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-1-ethyl-2-iodobenzene typically involves the iodination of a suitable precursor. One common method is the reaction of 4-cyclopropoxy-1-ethylbenzene with iodine in the presence of an oxidizing agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropoxy-1-ethyl-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Sonogashira coupling or the Heck reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Sonogashira Coupling: Typically involves a palladium catalyst and a copper co-catalyst in the presence of a base.
Heck Reaction: Utilizes a palladium catalyst and a base, often performed in polar aprotic solvents.
Major Products: The major products of these reactions depend on the specific reagents used. For example, in the Sonogashira coupling, the product would be an alkyne-substituted benzene derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: May be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Cyclopropoxy-1-ethyl-2-iodobenzene exerts its effects depends on the specific context in which it is used. In chemical reactions, the iodine atom often serves as a leaving group, facilitating the formation of new bonds. The cyclopropoxy and ethyl groups can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
4-Cyclopropoxy-1-ethylbenzene: Lacks the iodine atom, making it less reactive in certain types of chemical reactions.
Eigenschaften
Molekularformel |
C11H13IO |
|---|---|
Molekulargewicht |
288.12 g/mol |
IUPAC-Name |
4-cyclopropyloxy-1-ethyl-2-iodobenzene |
InChI |
InChI=1S/C11H13IO/c1-2-8-3-4-10(7-11(8)12)13-9-5-6-9/h3-4,7,9H,2,5-6H2,1H3 |
InChI-Schlüssel |
AFZJUEQEKRLDAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


